![molecular formula C20H24N2O B2870566 (4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone CAS No. 2320681-24-9](/img/structure/B2870566.png)
(4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone
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Overview
Description
(4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone, also known as CBDM, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
(4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Studies have shown that (4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, (4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone has been shown to have anti-inflammatory and anti-diabetic effects, making it a promising candidate for the treatment of these diseases.
Mechanism of Action
(4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone exerts its effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to activate certain receptors involved in glucose metabolism. Additionally, (4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and physiological effects:
(4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone has been shown to have a range of biochemical and physiological effects in the body. Studies have shown that (4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone can induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and regulate glucose metabolism. Additionally, (4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of mental health disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of (4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone is its potential as a therapeutic agent for the treatment of various diseases. Additionally, (4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one limitation of (4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on (4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone. One area of interest is the development of more efficient synthesis methods for (4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone, which could increase its availability for research and potential therapeutic use. Additionally, further studies are needed to fully elucidate the mechanism of action of (4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone and to determine its potential use in the treatment of various diseases. Finally, studies are needed to investigate the safety and toxicity of (4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone in humans, which is a necessary step before it can be used as a therapeutic agent.
Synthesis Methods
(4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone can be synthesized through a multi-step process involving the reaction of cyclobutanone with ethyl chloroacetate, followed by the reaction of the resulting product with hydrazine hydrate and naphthalene-1-carboxaldehyde. The final product is obtained through purification using column chromatography.
properties
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c23-20(19-11-3-7-16-6-1-2-10-18(16)19)22-13-5-12-21(14-15-22)17-8-4-9-17/h1-3,6-7,10-11,17H,4-5,8-9,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMABACFPRWZPGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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